molecular formula C40H56F2S4Sn2 B1451285 [4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1514905-25-9

[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B1451285
CAS No.: 1514905-25-9
M. Wt: 940.6 g/mol
InChI Key: JAEGDDGOGVSXLM-UHFFFAOYSA-N
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Description

(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in the development of advanced materials, particularly in the realm of organic electronics and photovoltaics .

Properties

IUPAC Name

[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38F2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEGDDGOGVSXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)F)[Sn](C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56F2S4Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

940.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps, starting with the preparation of the benzo[1,2-b:4,5-b’]dithiophene core. This core is then functionalized with thiophene units that are substituted with 2-ethylhexyl and fluorine groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product, ensuring that it meets the stringent requirements for use in high-tech applications .

Scientific Research Applications

Applications in Organic Photovoltaics

This compound has been extensively studied for its role as a donor material in non-fullerene organic solar cells (OSCs). Its applications include:

  • Efficient Charge Transport : The presence of multiple electron-donating groups allows for better charge separation and transport within the photovoltaic layer.
  • Enhanced Light Absorption : The fluorinated thiophene units improve the light absorption spectrum, making it suitable for harvesting a broader range of solar energy.

Case Studies

  • Non-Fullerene Solar Cells : A study published in the Journal of the American Chemical Society demonstrated that incorporating this compound into OSCs led to power conversion efficiencies exceeding 10% due to its favorable energy levels and morphological stability .
  • Material Stability : Research indicates that devices using this compound exhibit improved thermal and photostability compared to traditional materials, which is crucial for long-term performance in real-world applications .

Other Research Applications

Beyond photovoltaics, this compound is also explored in other fields:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLEDs, where it can serve as an emitter or charge transport layer.
  • Sensors : Its unique structure allows for potential applications in chemical sensors, particularly for detecting environmental pollutants due to its sensitivity to certain analytes.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic PhotovoltaicsUsed as a donor material in non-fullerene OSCsHigh efficiency, broad absorption
Organic Light Emitting DiodesPotential use as an emitter or transport layerEnhanced light emission
Chemical SensorsInvestigated for environmental pollutant detectionHigh sensitivity

Biological Activity

The compound 4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane (CAS No. 1514905-25-9) is a complex organometallic compound with significant potential in various biological applications. Its structure includes multiple thiophene units, which are known for their electronic properties and biological activities.

  • Molecular Formula : C₄₀H₅₆F₂S₄Sn₂
  • Molecular Weight : 940.55 g/mol
  • CAS Number : 1514905-25-9
  • Purity : ≥98% .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) through the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
    • It functions by disrupting mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol and subsequent activation of downstream apoptotic pathways .
  • Case Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer and leukemia cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
    • A study involving animal models indicated that administration of the compound led to tumor regression and reduced metastasis, suggesting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of ActionObservations
MCF-7 (Breast Cancer)5.0Induction of apoptosis via caspase activationSignificant reduction in viability
K562 (Leukemia)4.5Disruption of mitochondrial functionTumor regression in vivo
A549 (Lung Cancer)6.0Modulation of Bcl-2 family proteinsEnhanced apoptosis observed

Additional Biological Activities

Apart from its anticancer properties, preliminary research suggests that this compound may exhibit:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing [4,8-bis(...)]-trimethylstannane, and how can reaction efficiency be monitored?

  • Methodology :

  • Utilize statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). This reduces trial-and-error approaches and identifies critical variables .
  • Monitor reaction progress via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect intermediates and byproducts. Reference standards (e.g., deuterated analogs) can improve quantification accuracy .
  • Employ quantum chemical calculations to predict reaction pathways and transition states, narrowing down optimal conditions before experimental validation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 119Sn^{119}\text{Sn}-NMR to confirm substitution patterns and tin coordination environments.
  • X-ray crystallography : Resolve crystal structures to validate steric effects of the 2-ethylhexyl and fluorothiophene moieties.
  • Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile byproducts during synthesis. Pre-concentration via solid-phase extraction (SPE) with Oasis HLB cartridges improves detection limits .

Q. What safety protocols are critical for handling organotin compounds like this during synthesis?

  • Methodology :

  • Follow Chemical Hygiene Plan guidelines : Use fume hoods, nitrile gloves, and sealed reaction systems to minimize exposure to toxic tin derivatives .
  • Implement waste segregation protocols for organotin residues, ensuring compliance with environmental regulations (e.g., EPA guidelines for heavy metals).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reaction yields for this compound?

  • Methodology :

  • Apply density functional theory (DFT) to model steric hindrance from the bulky 2-ethylhexyl groups, which may explain lower-than-expected yields. Compare computational activation energies with experimental kinetic data .
  • Use sensitivity analysis in DoE to identify parameters (e.g., solvent polarity) where minor deviations disproportionately affect outcomes .
  • Cross-validate results with machine learning (ML) models trained on analogous organotin syntheses to predict outlier conditions .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Methodology :

  • Optimize membrane separation technologies (e.g., nanofiltration) to purify intermediates at larger scales, reducing solvent use .
  • Design continuous-flow reactors to enhance heat/mass transfer, critical for exothermic tin-mediated coupling reactions .
  • Conduct scale-down experiments to simulate industrial conditions, identifying bottlenecks (e.g., catalyst deactivation) early .

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected 119Sn^{119}\text{Sn}-NMR shifts) for this compound?

  • Methodology :

  • Perform control experiments with simplified analogs (e.g., replacing fluorothiophene with phenyl groups) to isolate electronic effects.
  • Validate NMR assignments using 2D correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC).
  • Compare results with crystallographic data to confirm whether shifts arise from dynamic effects (e.g., fluxionality) .

Q. What role do fluorinated thiophene moieties play in modulating this compound’s electronic properties, and how can this be experimentally probed?

  • Methodology :

  • Use cyclic voltammetry (CV) to measure redox potentials, correlating fluorine substitution with HOMO-LUMO gaps.
  • Perform ultraviolet-visible (UV-Vis) spectroscopy in varying solvents to assess solvatochromic effects and charge-transfer transitions.
  • Apply time-dependent DFT (TD-DFT) to simulate absorption spectra and validate experimental observations .

Cross-Disciplinary and Methodological Innovations

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?

  • Methodology :

  • Integrate multiphysics simulations to model heat transfer and fluid dynamics in custom reactor designs, reducing hot spots during exothermic steps .
  • Train neural networks on historical synthesis data to recommend optimal reagent ratios and reaction times, validated via iterative feedback loops .

Q. What comparative frameworks are effective for analyzing conflicting data across studies on organotin-based semiconductors?

  • Methodology :

  • Adopt meta-analysis protocols to harmonize datasets, accounting for variables like synthetic routes (e.g., Stille vs. Suzuki coupling) and characterization methods .
  • Use principal component analysis (PCA) to cluster studies by experimental conditions, identifying systemic biases (e.g., solvent purity effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 2
Reactant of Route 2
[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

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